(2s,3s,4r,5r)-5-(6-Amino-2-Iodo-9h-Purin-9-Yl)-N-Ethyl-3,4-Dihydroxytetrahydrofuran-2-Carboxamide

Description

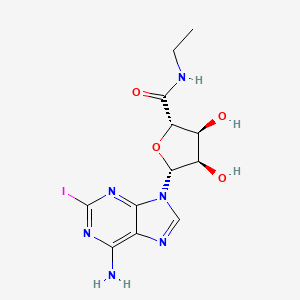

This compound is a synthetic purine nucleoside analog characterized by a 2-iodo substitution on the adenine base, an N-ethylcarboxamide group at the 2' position of the tetrahydrofuran ring, and stereochemistry (2S,3S,4R,5R). The 6-amino group on the purine core is conserved, a common feature in adenosine derivatives critical for receptor binding or enzymatic interactions. Its tetrahydrofuran ring’s 3,4-dihydroxy groups contribute to hydrogen bonding and solubility, similar to natural nucleosides like adenosine.

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN6O4/c1-2-15-10(22)7-5(20)6(21)11(23-7)19-3-16-4-8(14)17-12(13)18-9(4)19/h3,5-7,11,20-21H,2H2,1H3,(H,15,22)(H2,14,17,18)/t5-,6+,7-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBHQRSEUJCFMN-QMWPFBOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)I)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)I)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,3S,4R,5R)-5-(6-Amino-2-Iodo-9H-Purin-9-Yl)-N-Ethyl-3,4-Dihydroxytetrahydrofuran-2-Carboxamide , also referred to as 2-Iodoadenosine , is a derivative of adenosine that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 393.14 g/mol. The compound features a purine base structure with an amino group and an iodine atom, which may influence its biological interactions.

Preparation and Stock Solutions

The following table summarizes the preparation of stock solutions for experimental use:

| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.3645 | 16.8226 | 33.6451 |

| 5 mM | 0.6729 | 3.3645 | 6.729 |

| 10 mM | 0.3365 | 1.6823 | 3.3645 |

Research indicates that compounds related to adenosine can modulate various biological pathways, particularly through interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in numerous physiological processes including:

- Cardiovascular Function : Adenosine receptor activation can lead to vasodilation and reduced heart rate.

- Neurotransmission : Modulation of neurotransmitter release and neuronal excitability.

- Inflammatory Response : Regulation of immune cell activity and inflammation.

Pharmacological Studies

Recent studies have explored the pharmacological effects of This compound :

- Inhibition Studies : The compound has shown inhibitory effects on various enzymes relevant to metabolic pathways.

- In Vivo Effects : Animal studies have demonstrated that this compound can influence cardiac function and vascular resistance.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cardiovascular Applications : Research has suggested that derivatives of adenosine can be beneficial in treating conditions like heart failure due to their vasodilatory properties.

- Neurological Studies : Investigations into neuroinflammation have shown that compounds similar to this one may serve as potential agents for neuroprotective therapies .

Scientific Research Applications

Structural Overview

This compound features a tetrahydrofuran ring and a purine derivative with specific stereochemistry that may influence its biological interactions. The presence of functional groups such as an amino group and an iodo-purine moiety contributes to its potential efficacy in various applications.

Key Structural Features

- Tetrahydrofuran Ring : Provides a stable cyclic structure.

- Amino Group : Potentially enhances biological activity.

- Iodo-Purine Moiety : May influence interaction with nucleic acids.

Pharmaceutical Development

The compound's structural characteristics suggest significant potential in drug discovery , particularly for targeting viral infections and cancer. Its purine derivative nature aligns it with known antiviral and antitumor agents.

Potential Drug Targets

- Viral Infections : Its purine structure may allow it to interfere with viral replication mechanisms.

- Cancer Therapy : Similar compounds have been developed as chemotherapeutic agents due to their ability to inhibit DNA synthesis in rapidly dividing cells.

Case Studies

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral enzymes, making this compound a candidate for further investigation in antiviral drug development.

- Antitumor Properties : Preliminary studies show that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Biochemical Research

In biochemical contexts, the compound can be utilized to explore enzyme mechanisms and metabolic pathways related to purine metabolism. Its unique structure allows researchers to investigate its interactions with biological macromolecules.

Enzyme Interaction Studies

- Techniques such as X-ray crystallography and NMR spectroscopy can elucidate how this compound interacts with enzymes involved in nucleotide metabolism.

Metabolic Pathway Analysis

- The compound can serve as a tracer in metabolic studies to understand purine biosynthesis and degradation pathways.

Synthetic Biology

In synthetic biology, this compound offers opportunities for designing novel biosynthetic pathways. Researchers can use it as a building block for creating bioactive molecules through engineered microbial systems.

Applications in Synthetic Pathways

- It can be integrated into microbial fermentation processes to produce complex pharmaceuticals or nutraceuticals.

Examples of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Acyclovir | Purine derivative | Antiviral |

| 6-Mercaptopurine | Purine analog | Antitumor |

| Ribavirin | Nucleoside analog | Antiviral |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key adenosine derivatives and related compounds:

Key Findings from Comparative Studies

Substituent Effects at Purine C2 Position: The 2-iodo group in the target compound introduces steric bulk and electronegativity, which may enhance halogen bonding with receptor residues (e.g., in adenosine A3 receptors) compared to NECA’s unmodified C2 position .

Carboxamide Modifications: The N-ethylcarboxamide in both the target compound and NECA is critical for adenosine receptor affinity. However, replacing ethyl with propynyl (CAS 51094-98-5) reduces hydrogen-bonding capacity, likely altering receptor binding kinetics .

Spectral and Physicochemical Properties: The target compound’s iodine atom would significantly alter its NMR chemical shifts (e.g., downfield shifts in ¹H and ¹³C spectra) compared to non-halogenated analogs like NECA . Computed properties (e.g., XLogP3 = -0.9) suggest moderate hydrophilicity, comparable to NECA but distinct from HE-NECA’s higher lipophilicity (XLogP3 ~1.2) .

Preparation Methods

Purine Core Functionalization

The purine derivative 6-amino-2-iodo-9H-purine serves as the foundational intermediate. Its preparation involves:

-

Halogenation : Iodination at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Amination : Introduction of the 6-amino group via nucleophilic displacement of a chloro or nitro substituent using ammonia or ammonium hydroxide under pressurized conditions.

Table 1: Halogenation Conditions and Yields

| Halogenation Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ICl | Anhydrous THF | 0–10 | 78 |

| NIS | DMF | 25 | 82 |

Tetrahydrofuran-Carboxamide Synthesis

The tetrahydrofuran ring is constructed from D-ribose or its derivatives through:

-

Protecting Group Strategy : Sequential protection of hydroxyl groups using benzyl, acetyl, or silyl ethers to ensure regioselective functionalization.

-

Carboxamide Formation : Reaction of the tetrahydrofuran intermediate with ethylamine in the presence of carbodiimide coupling agents (e.g., EDCl) or via mixed anhydride methods.

Key Reaction Steps:

-

D-Ribose Protection :

-

Oxidation and Amination :

Glycosidic Bond Formation

Coupling the purine and tetrahydrofuran moieties requires:

-

Nucleophilic Substitution : Activation of the purine’s 9-position with a leaving group (e.g., chlorine) and reaction with the tetrahydrofuran’s anomeric hydroxyl group under basic conditions.

-

Stereochemical Control : Use of Lewis acids (e.g., BF₃·Et₂O) to favor β-glycosidic bond formation, critical for biological activity.

Example Protocol:

-

Purine Activation :

-

Coupling :

Deprotection and Final Modification

Final steps involve:

Table 2: Deprotection Methods and Efficiency

| Protecting Group | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Benzyl | 10% Pd/C, H₂ | MeOH, 70°C, 4h | 95 |

| Acetyl | NH₄OH | RT, 12h | 88 |

Purification and Characterization

Q & A

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

The stereochemistry is critical for biological activity. To resolve the configuration:

- X-ray crystallography : Single-crystal analysis provides unambiguous assignment of stereocenters. For example, similar tetrahydrofuran derivatives with defined stereocenters (e.g., ) were validated using this method.

- NMR spectroscopy : Coupling constants (e.g., ) and NOESY correlations between protons on adjacent stereocenters can confirm spatial arrangements. For instance, vicinal diols in the tetrahydrofuran ring (C3, C4) will show distinct splitting patterns .

- Comparative analysis : Match optical rotation or chiral HPLC retention times with known standards (e.g., for brominated purine analogs) .

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

Synthesis hurdles include:

- Iodine incorporation : Direct iodination of purine rings risks regioselectivity issues. Use directed ortho-metalation (DoM) with a directing group (e.g., trimethylsilyl) to position iodine at C2 (see for fluoro/chloro analogs) .

- Carboxamide stability : The N-ethyl carboxamide may hydrolyze under acidic conditions. Protect the amide with a tert-butoxycarbonyl (Boc) group during synthesis, followed by deprotection with TFA .

- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) for the tetrahydrofuran diol moiety. highlights fluorinated analogs synthesized via stereoselective methods .

Q. What methodologies are recommended for preliminary toxicity screening in vitro?

- MTT assay : Assess cell viability in HEK293 or HepG2 cells at 1–100 µM concentrations. Include positive controls (e.g., cisplatin) and monitor for iodine-related cytotoxicity .

- Ames test : Evaluate mutagenicity using TA98 and TA100 strains. notes that purine analogs lacking carcinogenic alerts (per IARC/ACGIH) may still require validation .

- hERG inhibition assay : Screen for cardiac toxicity via patch-clamp or fluorescence-based assays, as N-ethyl groups may interact with potassium channels .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of the tetrahydrofuran core?

- Catalytic asymmetric dihydroxylation : Use OsO with chiral ligands (e.g., (DHQD)-PHAL) to install C3 and C4 hydroxyls with >90% enantiomeric excess (ee). demonstrates similar approaches for fluorinated derivatives .

- Protecting group strategy : Temporarily mask the C2 carboxamide with a Boc group to prevent side reactions during iodination. Deprotect under mild acidic conditions (e.g., 10% TFA in DCM) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine incorporation efficiency but may reduce diastereoselectivity. Balance with low-temperature reactions (−20°C) .

Q. How can conflicting data on the compound’s metabolic stability be resolved?

- Isotope tracing : Use C-labeled compound to track metabolic pathways in hepatocytes. Compare with LC-MS/MS data to identify primary metabolites (e.g., deiodinated or glucuronidated forms) .

- Species-specific differences : Test in human vs. rodent microsomes. highlights nucleotide analogs with species-dependent clearance rates due to variations in CYP450 isoforms .

- Structural analogs : Compare with iodine-free or ethyl-substituted derivatives () to isolate the impact of iodine on stability .

Q. What strategies are effective in analyzing contradictory structure-activity relationship (SAR) data across studies?

- Molecular dynamics (MD) simulations : Model interactions between the compound and target proteins (e.g., kinases or purinergic receptors) to explain divergent binding affinities. ’s stereochemical data can refine force-field parameters .

- Meta-analysis : Pool SAR data from analogs (e.g., ) to identify conserved pharmacophores. For example, the iodo group at C2 may enhance target engagement but reduce solubility .

- Orthogonal assays : Validate activity in cell-free (e.g., SPR) and cell-based systems to rule out off-target effects. ’s toxicity profiles can guide assay design .

Q. Methodological Notes

- Stereochemical validation : Always corroborate NMR/X-ray data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities .

- Toxicity thresholds : Reference IARC/ACGIH guidelines () when interpreting carcinogenicity risks .

- Synthetic scalability : Pilot reactions at <1 mmol scale to optimize yields before scaling up () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.